molecular formula C11H8FNO3S B11814339 2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid

2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid

Cat. No.: B11814339
M. Wt: 253.25 g/mol
InChI Key: ZJQHFPNNTRJURQ-UHFFFAOYSA-N
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Description

2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 2-fluorophenol with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development .

Properties

Molecular Formula

C11H8FNO3S

Molecular Weight

253.25 g/mol

IUPAC Name

2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3S/c12-7-3-1-2-4-9(7)16-5-10-13-8(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

ZJQHFPNNTRJURQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=CS2)C(=O)O)F

Origin of Product

United States

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